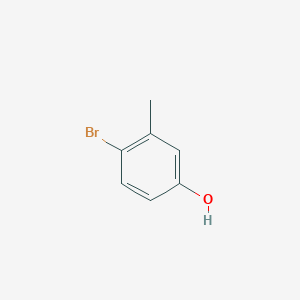

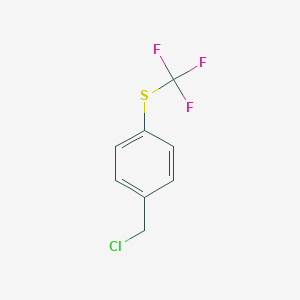

4-(Trifluoromethylthio)benzyl chloride

Descripción general

Descripción

"4-(Trifluoromethylthio)benzyl chloride" is a chemical compound whose understanding is enriched through various studies focusing on its synthesis, structure, and chemical behavior.

Synthesis Analysis

Synthesis of Related Compounds

While direct information on the synthesis of 4-(Trifluoromethylthio)benzyl chloride was not found, related studies provide insights. For example, the synthesis of 4-phenylthiobenzyl chloride involves substitution reactions with 4-fluorobenzaldehyde and thiophenol, followed by reduction and chlorination, yielding an 88% overall yield based on thiophenol, with a purity of 95.8% (Zhang Zhen-xue, 2011).

Synthesis of Similar Compounds

Synthesis processes of compounds with similar structures, such as the generation of glycosyl triflates from thioglycosides, might offer indirect insights into possible synthesis pathways for 4-(Trifluoromethylthio)benzyl chloride (D. Crich & Mark Smith, 2000).

Molecular Structure Analysis

- X-ray Crystallography: X-ray diffraction studies, such as those conducted on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, offer valuable information on the molecular geometry and can be extrapolated to understand the structure of similar compounds (K. Sarojini, H. Krishnan, C. C. Kanakam, & S. Muthu, 2012).

Chemical Reactions and Properties

- Reactivity and Applications: Studies on related compounds, such as the synthesis of complexes using similar chlorides, can shed light on the reactivity and potential applications of 4-(Trifluoromethylthio)benzyl chloride (Shiqiang Bai, L. Koh, & T. Hor, 2009).

Physical Properties Analysis

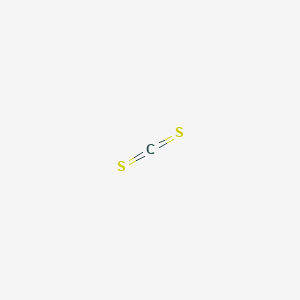

- Stability and Reactivity: The stability and reactivity of compounds like 4-(Trifluoromethylthio)benzyl chloride can be inferred from studies on similar compounds, such as the thermally stable CF3CSNSCCF3· (E. Awere, N. Burford, C. Mailer, J. Passmore, M. J. Schriver, P. White, A. J. Banister, H. Oberhammer, & L. Sutcliffe, 1987).

Chemical Properties Analysis

- Electrophilic Reactions and Ligand Behavior: The behavior of similar compounds in electrophilic reactions and as ligands in complex formation, such as the creation of complexes with silver(I) triflate, can provide insights into the chemical properties of 4-(Trifluoromethylthio)benzyl chloride (E. Bosch & C. Barnes, 2001).

Aplicaciones Científicas De Investigación

Catalysis and Synthesis :

- Benzyl triethyl chloride has been shown to catalyze the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid effectively, with product yields up to 59.4% under optimal conditions (Lu, 2014).

- The cleavage of 1-benzyl-4-phenyl-1,2,4-triazolium chloride by sodium hydroxide forms 4-benzyl-1-formyl-1-phenyl-amidrazone, which can be recycled (Becker & Gwan, 1992).

Preparation of Compounds :

- Trifluoromethaneselenenyl chloride can be prepared in a mild and practical manner using benzyl trifluoromethyl selenide and trifluoromethyl iodide, offering an 85% overall yield (Magnier & Wakselman, 2002).

Cross-Coupling Reactions :

- Potassium aryltrifluoroborates can cross-couple with organic chlorides to produce biphenyls under phosphine-free conditions, suggesting potential for new synthesis strategies (Alacid & Nájera, 2008).

Organic Chemistry Applications :

- Tri-liquid phase transfer catalysis using benzyl chloride shows high rates, selectivity, and alignment with green chemistry principles for the selective O-alkylation of vanillin (Yadav & Lande, 2005).

Synthesis of Phenylacetic Acid :

- Phenylacetic acid synthesis via carbonylation with benzyl chloride at 55°C and ambient pressure achieves 85% yield and 99% purity, indicating a cost-effective production method (Wei, 1999).

Propiedades

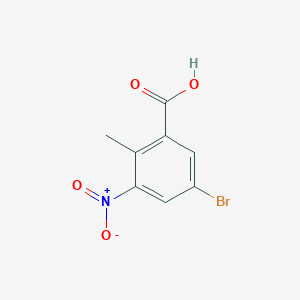

IUPAC Name |

1-(chloromethyl)-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWDYNRVCARDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382475 | |

| Record name | 4-(trifluoromethylthio)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethylthio)benzyl chloride | |

CAS RN |

74483-45-7 | |

| Record name | 4-(trifluoromethylthio)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.